molecular formula C7H6N2O B011371 2-Hydroxybenzimidazole CAS No. 102976-62-5

2-Hydroxybenzimidazole

Cat. No.: B011371
CAS No.: 102976-62-5
M. Wt: 134.14 g/mol
InChI Key: SILNNFMWIMZVEQ-UHFFFAOYSA-N
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Description

2-Hydroxybenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a hydroxyl group attached to the second carbon of the imidazole ring. This compound is known for its significant biological and pharmacological properties, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

2-Hydroxybenzimidazole is a biochemical reagent that has been found to have a significant impact on the intermediate-conductance Ca2±activated K+ channel (KCa3.1) . This channel plays a crucial role in various cellular processes, including cell proliferation, migration, and cytokine production in immunocompetent cells .

Mode of Action

The mode of action of this compound involves the induction of hyperpolarization in the KCa3.1 channel . This hyperpolarization increases the driving force for Ca2+ influx, which generally promotes cell proliferation, migration, and cytokine production in immunocompetent cells .

Biochemical Pathways

The this compound is metabolized by a hydroxylase to form benzene-1,2-diamine, which is further oxidized to catechol by benzoate-1,2-dioxygenase and mineralized . This process indicates that this compound affects the biochemical pathways related to the metabolism of benzimidazole compounds.

Result of Action

The primary result of the action of this compound is the promotion of cell proliferation, migration, and cytokine production in immunocompetent cells . This is achieved through the compound’s interaction with the KCa3.1 channel, leading to an increase in the driving force for Ca2+ influx .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to act as a corrosion inhibitor for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Hydroxybenzimidazole typically involves the condensation of o-phenylenediamine with urea in the presence of an acid. The reaction is carried out by mixing o-phenylenediamine and acid in a reaction kettle, followed by the addition of urea. The mixture is then heated to a temperature range of 120-180°C and allowed to react for 2-8 hours. After the reaction, the pH of the solution is adjusted to 7-8 using a 30% sodium hydroxide solution, and the resulting solid is filtered, washed, and dried under reduced pressure to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of reaction kettles and controlled heating systems to ensure consistent product quality and yield. The industrial method avoids the use of toxic solvents like dimethylbenzene, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybenzimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed:

Scientific Research Applications

2-Hydroxybenzimidazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 2-Methylbenzimidazole
  • 2-Mercaptobenzimidazole
  • 2-Phenylbenzimidazole

Comparison: 2-Hydroxybenzimidazole is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. For instance, the hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, which can influence its interactions with biological targets. In contrast, 2-Methylbenzimidazole and 2-Phenylbenzimidazole lack this hydroxyl group, resulting in different solubility profiles and biological activities .

Properties

IUPAC Name

1,3-dihydrobenzimidazol-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILNNFMWIMZVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
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DSSTOX Substance ID

DTXSID0060642
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-
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Molecular Weight

134.14 g/mol
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CAS No.

615-16-7
Record name 2-Benzimidazolinone
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Record name 2-Benzimidazolinone
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Record name 2-Hydroxybenzimidazole
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Record name 2H-Benzimidazol-2-one, 1,3-dihydro-
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Record name 2H-Benzimidazol-2-one, 1,3-dihydro-
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Record name 2-hydroxybenzimidazole
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Record name 2-BENZIMIDAZOLINONE
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1,2-phenylenediamine (10.00 g, 0.092 mol) in dimethylformamide (150 cm3) was added 1,1′-carbonyldiimidiazole (CDI, 14.99 g, 0.092 mol). After 22 hours, the reaction mixture was evaporated and then slurried in ethyl acetate. The resulting mixture was filtered, washed with ethyl acetate, and the residue dried in vacuo to give 1,3-dihydrobenzoimidazol-2-one (12.10 g, 98%) as a white solid:
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10 g
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Synthesis routes and methods II

Procedure details

Following the procedure of Harrison et al., J.Chem.Soc., 1963, 2930-2937, 15 g benzimidazolin-2-one is boiled under reflux for 31/2 hours with 150 ml phosphoryl chloride, dry hydrogen chloride being passed through the refluxing mixture for the last three hours of the reaction. The excess phosphoryl chloride is removed at about 40 mm and the residue treated with about 40 ml of ice water. The cold acid solution is filtered, and the insoluble unreacted benzimidolin-2-one is washed with dilute hydrochloric acid, then with water. The filtrate and washings are made just alkaline, as determined by a litamus test, by the addition of dilute ammonia solution. After thorough cooling, crude 2-chlorobenzimidazole is collected, washed with water and dried. The reaction sequence yields 0.5 g of unreacted benzimidazolin-2-one and 15.6 g of title compound which has a m.p. of 180° C. (softens, bubbles, then resolidifies).
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15 g
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150 mL
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Synthesis routes and methods III

Procedure details

A mixture of 1,1'-carbonyldiimidazole (10.7 g) and THF (100 ml) was added to a mixture of 1,2-phenylenediamine (6.48 g) and THF (150 ml) which had been cooled to approximately 5° C. in an ice-water bath. The mixture was stirred at ambient temperature for 16 hours. The precipitate was filtered off giving 2,3-dihydrobenzimidazol-2-one (4.38 g, 55%), m.p. >290° C.
Quantity
10.7 g
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100 mL
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6.48 g
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150 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 2.7 parts of 1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one methanesulfonate, 2.88 parts of 1-[bis(p-fluorophenyl)methyl]piperazine, 2.66 parts of sodium carbonate and 100 parts of 4-methyl-2-pentanone is stirred and refluxed overnight. After cooling, water is added and the layers are separated. The organic phase is dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and 5% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The residue is crystallized from 2-propanol, yielding 1-[3-{4-bis(4-fluorophenyl)methyl]-1-piperazinyl}propyl]-1,3-dihydro-2H-benzimidazol-2-one; mp. 197.3° C.
Name
1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one methanesulfonate
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Synthesis routes and methods V

Procedure details

A mixture of o-phenylenediamine (15.0 g) and urea (50.0 g) was heated at a temperature of 170° C. for a period of 45 min. The solid product was washed with water and recrystallised from ethanol to give benzimidazolin-2-one (16.3 g) as colourless crystals, mp>260° C.
Quantity
15 g
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50 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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